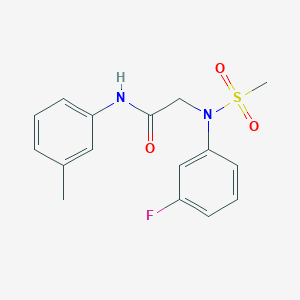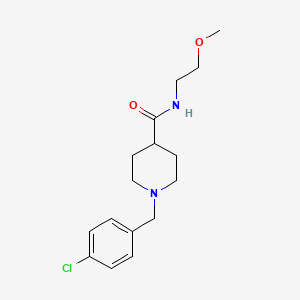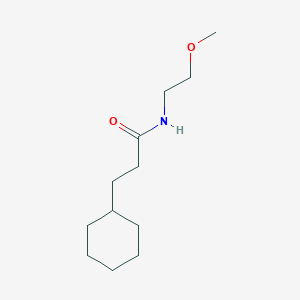
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. CPTH2 has been shown to inhibit the activity of histone acetyltransferase, an enzyme that plays a crucial role in the regulation of gene expression, making it an attractive target for cancer therapy.
Mécanisme D'action
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activity of histone acetyltransferase (HAT), an enzyme that acetylates histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting HAT activity, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its specificity for HAT inhibition, making it a valuable tool for studying the role of histone acetylation in gene expression and cancer biology. However, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2, which can complicate its interpretation in some experiments. Additionally, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has poor solubility in water, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for the study of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more potent and specific HAT inhibitors based on the structure of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. Another area of interest is the investigation of the role of HAT inhibition in other diseases, such as neurodegenerative disorders. Additionally, the use of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy, is an area of active research.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO4/c22-11-4-3-5-12(10-11)23-21(27)16-9-8-15-17(20(16)26)19(25)14-7-2-1-6-13(14)18(15)24/h1-10,26H,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNBWXGWDSWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)
![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)


![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882357.png)

![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)